2-Phenylisoindolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

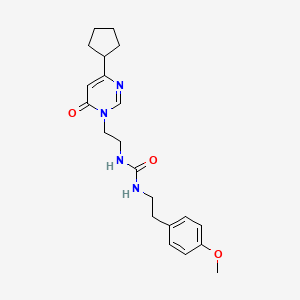

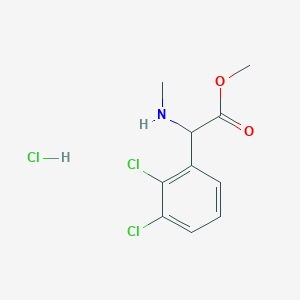

2-Phenylisoindolin-5-amine is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. The structure of this compound consists of an isoindoline core with a phenyl group attached at the 2-position and an amine group at the 5-position.

Mécanisme D'action

Target of Action

It is known that isoindoline derivatives, which include 2-phenylisoindolin-5-amine, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Isoindoline derivatives are known to interact with their targets and cause changes in cellular processes . For instance, neuromuscular blocking drugs (NMBDs), which include isoindoline derivatives, act at several sites at the neuromuscular junction, but their main effects are as agonists and antagonists at postjunctional nicotinic receptors .

Biochemical Pathways

It’s worth noting that metabolic networks, which are interconnected pathways of biochemical reactions within living cells, are often influenced by compounds like this compound . These networks control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s known that polyamines, which include isoindoline derivatives, are essential for the growth and proliferation of mammalian cells and are intimately involved in biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sunlight, physical impact, and environmental threats such as bacteria can affect the activity of compounds like this compound .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Phenylisoindolin-5-amine are not fully understood yet. It is known that the structure of a biogenic amine can be aromatic and heterocyclic amines This suggests that this compound might interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

The cellular effects of this compound are currently under investigation. It is suggested that indole derivatives, which this compound is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that indole derivatives bind with high affinity to multiple receptors , suggesting that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that most analytical methods are based on “analogue” inputs from sensors of light, electric potentials, or currents . The signals obtained by such sensors are processed using certain calibration functions to determine concentrations of the target analytes

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that the animal model is an indispensable and frequently used intermediate step for testing drugs, drug candidates, and toxic substances

Metabolic Pathways

. This suggests that this compound might be involved in similar metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that the transport and distribution of a compound within cells and tissues can be influenced by various factors, including transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that the prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing . This suggests that the subcellular localization of this compound could be predicted using similar methods.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylisoindolin-5-amine can be achieved through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Another approach involves the use of donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent. This method involves a domino reaction with structurally varied primary amines, such as anilines, benzylamines, and cycloalkylamines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high efficiency and cost-effectiveness. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenylisoindolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

2-Phenylisoindolin-5-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylindole: Similar in structure but lacks the amine group at the 5-position.

2-Phenylisoindoline: Similar core structure but different functional groups.

N-isoindoline-1,3-dione derivatives: These compounds have an isoindoline core with different substituents and functional groups.

Uniqueness

2-Phenylisoindolin-5-amine is unique due to the presence of both a phenyl group at the 2-position and an amine group at the 5-position. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Propriétés

IUPAC Name |

2-phenyl-1,3-dihydroisoindol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-13-7-6-11-9-16(10-12(11)8-13)14-4-2-1-3-5-14/h1-8H,9-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTCEQMNWZXCGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C3=CC=CC=C3)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2996211.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2996212.png)

![2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2996214.png)

![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)

![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)

![5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2996225.png)

![Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2996229.png)